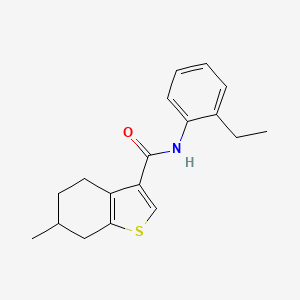
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as AG-490, is a synthetic compound that has been widely used in scientific research. AG-490 belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. Therefore, JAK inhibitors such as AG-490 have been investigated as potential therapeutic agents for various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
科学的研究の応用
Metabolism and Pharmacokinetics
The disposition and metabolism of compounds with structural similarities to the chemical name provided, such as orexin receptor antagonists and other therapeutic agents, have been extensively studied. These studies typically involve the analysis of blood, urine, and feces to determine the pharmacokinetics, including absorption, distribution, metabolism, and excretion patterns of the drug (Renzulli et al., 2011). Such research is crucial for understanding the drug's behavior in the human body, identifying metabolic pathways, and optimizing dosing regimens to enhance therapeutic efficacy while minimizing adverse effects.
Neuropharmacology
Research into compounds affecting the central nervous system, including those acting on neurotransmitter receptors such as the GABA_A receptor, is a significant area of application. Studies focus on understanding the effects of these compounds on neurotransmission, with the goal of developing treatments for neurological and psychiatric disorders. This includes investigating the efficacy of partial agonists at specific receptor subtypes, which may offer therapeutic benefits with fewer side effects compared to full agonists (Shaffer et al., 2008).
Oncology
The cytotoxic properties of certain compounds, including those related to the chemical name provided, are explored in oncology research. These studies aim to understand how these compounds can be used to target and kill cancer cells effectively. The mechanism of action often involves interaction with DNA, inhibiting topoisomerases, or inducing DNA damage, leading to apoptosis of cancer cells. Phase I clinical trials are conducted to determine the maximum tolerated dose and identify dose-limiting toxicities, which are critical for developing effective cancer therapies (McCrystal et al., 1999).
特性
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-13-6-4-5-7-16(13)19-18(20)15-11-21-17-10-12(2)8-9-14(15)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMSUFDPNRBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)






![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
